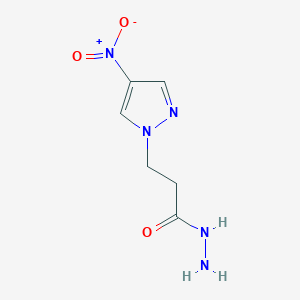![molecular formula C26H25N3O3S2 B2753003 4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 477569-68-9](/img/structure/B2753003.png)
4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide, commonly known as ABT-702, is a potent and selective inhibitor of the enzyme adenosine kinase (ADK). ADK plays a crucial role in regulating the levels of adenosine, an endogenous purine nucleoside that acts as a neuromodulator and signaling molecule in the central nervous system (CNS).
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and demonstrated potent antimicrobial activity against various bacterial and fungal strains, with some molecules showing higher potency than reference drugs (Bikobo et al., 2017).
- Synthesis of various spiro thiazolinone heterocyclic compounds showed increased antimicrobial activities with the fusion of heterocyclic rings (Patel & Patel, 2015).
Anticancer and Pharmacological Properties
- Synthesis and evaluation of 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones revealed anticonvulsant, anti-nociceptive, and non-toxic effects in mice, indicating potential for further pharmacological exploration (Siddiqui et al., 2009).
- A study on benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ explored their use in detecting these ions in aqueous media, demonstrating their application in environmental and biological monitoring (Suman et al., 2019).
Novel Compounds and Their Applications
- Development of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives for antimicrobial studies showed excellent broad-spectrum antimicrobial activity, indicating their potential as novel therapeutic agents (Padalkar et al., 2014).
- Synthesis of poly(ether-ester) azo polymers designed for colon targeting explored their biodegradation by azoreductase, highlighting their potential application in drug delivery systems specifically targeting the colon (Samyn et al., 1995).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c30-25(19-13-15-20(16-14-19)34(31,32)29-17-7-1-2-8-18-29)27-22-10-4-3-9-21(22)26-28-23-11-5-6-12-24(23)33-26/h3-6,9-16H,1-2,7-8,17-18H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPSQKTXAGZGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)
![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)





![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2752931.png)

![1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2752934.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2752936.png)

